molecular formula C₄H₈O₂ B044940 cis-2-Butene-1,4-Diol CAS No. 6117-80-2

cis-2-Butene-1,4-Diol

Cat. No.: B044940
CAS No.: 6117-80-2
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-UPHRSURJSA-N
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Description

cis-2-Butene-1,4-Diol: is an organic compound with the molecular formula C4H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone. The compound exists in a cis configuration, where the hydroxyl groups are on the same side of the double bond. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and industrial chemistry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of cis-2-Butene-1,4-Diol are not fully understood. It is known to be involved in certain biochemical reactions. For example, it efficiently catalyzes cyclodehydration with active methylene compounds to give 2-vinyl-2,3-dihydrofurans .

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 235 °C and a melting point between 4-10 °C . This suggests that it is stable under normal laboratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 2-Butyne-1,4-Diol: The most common method for preparing cis-2-Butene-1,4-Diol is the selective hydrogenation of 2-Butyne-1,4-Diol.

    Catalytic Hydrogenation: Another method involves the use of palladium-phosphorus particles as catalysts.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation in reactors, where the reaction conditions are optimized for maximum yield and selectivity. The use of supported palladium or platinum catalysts is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Dichromate in acidic solution.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens such as chlorine or bromine.

Major Products:

    Oxidation: Furan derivatives.

    Reduction: 1,4-Butanediol.

    Substitution: 4-Halobutenols, 2,3-Dihalo-1,4-butanediol.

Scientific Research Applications

cis-2-Butene-1,4-Diol is used as a probe in studying isomerization, hydrogenation, and hydrogenolysis reactions. It is also employed in the synthesis of antiviral drugs such as oxetanocin A . Additionally, it is used in the production of vitamins, antiepileptic drugs, and pesticides . The compound’s ability to undergo various chemical transformations makes it valuable in organic synthesis and industrial applications.

Comparison with Similar Compounds

    trans-2-Butene-1,4-Diol: The trans isomer of 2-Butene-1,4-Diol, where the hydroxyl groups are on opposite sides of the double bond.

    1,4-Butanediol: A fully saturated diol without a double bond.

    2-Butyne-1,4-Diol: The alkyne precursor used in the synthesis of cis-2-Butene-1,4-Diol.

Uniqueness: this compound is unique due to its cis configuration, which imparts different chemical reactivity and physical properties compared to its trans isomer and other similar compounds. Its ability to selectively undergo hydrogenation and isomerization reactions makes it valuable in specific synthetic applications .

Properties

IUPAC Name

(Z)-but-2-ene-1,4-diol
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InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1-
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InChI Key

ORTVZLZNOYNASJ-UPHRSURJSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCO)O
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Isomeric SMILES

C(/C=C\CO)O
Source PubChem
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID301018106
Record name (2Z)-2-Butene-1,4-diol
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Molecular Weight

88.11 g/mol
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Physical Description

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline]
Record name 1,4-Dihydroxy-2-butene
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Boiling Point

141-149 °C AT 20 MM HG
Record name 1,4-DIHYDROXY-2-BUTENE
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Flash Point

128 °C, 128 °C (263 °F) OC
Record name 1,4-Dihydroxy-2-butene
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Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE
Record name 1,4-DIHYDROXY-2-BUTENE
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Density

1.067-1.074
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Vapor Density

3.0 (AIR= 1)
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Vapor Pressure

0.04 [mmHg]
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Color/Form

ALMOST COLORLESS LIQUID

CAS No.

6117-80-2, 110-64-5
Record name cis-2-Butene-1,4-diol
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Melting Point

7 °C (45 °F)
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Synthesis routes and methods I

Procedure details

A) Route without additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvents. After sampling has taken place, the reaction vessel is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is further heated and stirred, and after 4 and 24 hours of reaction the next GC samples are taken for kinetic determinations. After 24 hours the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
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corresponding solvents
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1 mL
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1 mL
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Synthesis routes and methods II

Procedure details

Route with additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvent. After sampling has taken place, the test tube is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is heated and stirred for 4 hours more. After 4 hours of reaction the next GC sample is taken. After sampling has taken place, the corresponding additive is added. The additives used were sodium hydride and tributylamine (respectively 1 and 10 mol %, based on the catalyst). After 24 hours the final GC sample is taken and the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
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corresponding solvent
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Synthesis routes and methods III

Procedure details

In a reaction vessel the mixture of 2 ml (5.9 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (1.46 ml or 2.43 ml), 0.2 ml of tetradecane (internal standard) and 2 ml of the corresponding solvent is prepared and shaken. Thereafter a blank sample is taken for GC measurement. After sampling has taken place, the corresponding catalyst (2 mol %) is added and the reaction vessel is placed in the temperature-conditioned carousel reactor. The mixture is heated for 4 hours and stirring is continued, and after that the final GC sample is taken for kinetic determinations. After 4 hours the reaction is halted by addition of 2 ml of ethyl vinyl ether.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Butene-1,4-Diol
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of cis-2-Butene-1,4-diol?

A1: this compound has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.

Q2: How is the structure of this compound confirmed spectroscopically?

A2: Several spectroscopic techniques are employed to confirm the structure of this compound, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups through their characteristic absorption bands. For this compound, prominent bands include those corresponding to O-H stretching (broad band around 3200-3500 cm-1) and C=C stretching (around 1650 cm-1). [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the arrangement of hydrogen and carbon atoms, respectively, within the molecule. [, , , ]

Q3: How does this compound impact the properties of polyurethanes?

A3: this compound is often incorporated into polyurethane synthesis as a chain extender. It introduces unsaturation into the polymer backbone, influencing properties such as: [, ]

  • Flexibility and Elasticity: Increasing chain extender unsaturation can decrease tensile strength, elongation, and modulus, ultimately increasing flexibility. []
  • Phase Morphology: The unsaturated structure affects phase separation and hydrogen bonding within the polyurethane, impacting its mechanical and thermal properties. []

Q4: What is the significance of this compound in selective hydrogenation reactions?

A4: this compound is a key intermediate in the selective hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol. Various catalyst systems, especially palladium-based ones, are investigated for this reaction. [, , ]

Q5: How does the choice of catalyst and reaction conditions impact selectivity in 2-Butyne-1,4-diol hydrogenation?

A5: Catalyst support and reaction conditions play crucial roles in determining product selectivity. For instance:

  • Palladium on Calcium Carbonate with Ammonia: This system exhibits remarkable selectivity towards this compound due to the competitive adsorption of ammonia on the catalyst surface. []
  • Monolithic Downflow Bubble Column Reactor: This reactor system, operating under specific flow conditions and bubble dispersion levels, demonstrates high selectivity towards this compound by enabling efficient gas-liquid interaction and controlled reaction conditions. []

Q6: How is computational chemistry applied to understand the reactivity of this compound?

A6: Computational studies are employed to investigate various aspects, including:

  • Reaction Mechanism: Density functional theory (DFT) calculations can help elucidate the mechanism of reactions involving this compound, such as its adsorption on silicon surfaces. []
  • Neighboring Group Participation: Computational methods, such as DFT, are used to explore the possibility of neighboring group participation in reactions involving this compound derivatives, like in the synthesis of psico-oxetanocin analogues. []

Q7: How do structural modifications of this compound derivatives affect their properties?

A7:

  • Chain Length: In the synthesis of lactone-type anionic surfactants, increasing the size of the lactone ring derived from this compound leads to lower critical micelle concentrations (CMC), indicating increased surface activity. []
  • Side Chains: Introducing a hexyl side chain into the lactone-type surfactants can affect their aggregation behavior and solubilization ability due to steric hindrance. []

Q8: How stable are unsaturated polyesters incorporating this compound?

A8: The thermal stability of unsaturated polyesters containing this compound can be lower compared to their saturated counterparts. This is attributed to the presence of the double bond in the diol structure. []

Q9: What are the applications of this compound in organic synthesis?

A9:

  • Synthesis of Natural Products: this compound serves as a valuable starting material in the synthesis of various natural products, including (+)-tetronolide, the aglycon of tetrocarcins, [] and 3-epi-jaspine B, a cytotoxic anhydrophytosphingosine. []
  • Preparation of Tripodal Ligands: It can be used to synthesize all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane and its derivatives, which function as tripodal ligands in organometallic chemistry. []

Q10: How is this compound utilized in material science?

A10:

  • Preparation of Nanoparticles: this compound can be employed in the synthesis of crosslinked polydicyclopentadiene nanoparticles via a ring-opening metathesis polymerization-induced self-assembly approach. []
  • Modification of Kevlar Fiber: It has been explored as a modifier for Kevlar fiber, aiming to improve its interfacial adhesion properties. []

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